molecular formula C17H15N3O2 B5544568 5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide

5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide

Cat. No. B5544568
M. Wt: 293.32 g/mol
InChI Key: FPWJGZHLZNOSBM-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide, also known as MPPI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.

Scientific Research Applications

Synthesis and Polymer Applications

Polymers incorporating isoxazole units have been synthesized for various applications. For instance, polyamides bearing ether and isopropylidene links have been prepared, showcasing good solubility in polar solvents and thermal stability, suggesting potential in materials science for flexible films and coatings due to their inherent viscosities and amorphous nature (Hsiao & Yu, 1996).

Medicinal Chemistry and Biological Applications

Isoxazole derivatives have been studied for their inhibitory effects on enzymes like dihydroorotate dehydrogenase, crucial for pyrimidine synthesis, indicating potential applications in immunosuppressive therapies (Knecht & Löffler, 1998). Furthermore, compounds with isoxazole units have been explored for their anticancer and anti-inflammatory properties, highlighting the versatility of isoxazole derivatives in designing new therapeutic agents (Rahmouni et al., 2016).

Materials Science and Liquid Crystal Alignment

Isoxazole-containing polymers have also been synthesized for specific applications in materials science, such as photoaligning chromonic lyotropic liquid crystals, demonstrating the compound's potential in advanced materials and nanotechnology applications (Matsunaga, Tamaki, & Ichimura, 2003).

Mechanism of Action

The mechanism of action of “5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide” is not described in the current literature .

Future Directions

The future directions for the research and development of “5-methyl-3-phenyl-N-(2-pyridinylmethyl)-4-isoxazolecarboxamide” are not specified in the current literature .

properties

IUPAC Name

5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-15(16(20-22-12)13-7-3-2-4-8-13)17(21)19-11-14-9-5-6-10-18-14/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWJGZHLZNOSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-methyl-3-phenyl-isoxazole-4-carboxylic acid (4.06 g, 20 mmol, commercially available) and thionyl chloride (5 mL) was heated under reflux for 3 h. Evaporation of all volatiles afforded 5-methyl-3-phenyl-isoxazole-4-carboxylic acid chloride (4.4 g, 93%) as yellow oil, which was used without further purification in the next reaction. To a mixture of an aqueous solution of 2-picolylamine (0.182 g, 1.68 mmol) in water (2 mL) and ethyl acetate (4 mL) were added sodium hydrogen carbonate (362 mg, 4.2 mmol) in one portion. Then, 5-methyl-3-phenyl-isoxazole-4-carboxylic acid chloride (0.31 g, 1.4 mmol) in ethyl acetate (2 mL) was added dropwise with vigorous stirring under ice-bath cooling keeping the temperature at 0° C. After addition, the reaction mixture was stirred at room temperature for 18 h. The resulting solution was then diluted with ethyl acetate. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The combined extracts were then washed with brine, dried over sodium sulphate) and concentrated to afford the title compound (0.38 g, 93%) as a white solid. MS: m/e: 294.1 [M+H]+.
Quantity
0.182 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
362 mg
Type
reactant
Reaction Step Two
Quantity
0.31 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
93%

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